2,3,5-Tribromo-6-methylpyridine
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Overview
Description
2,3,5-Tribromo-6-methylpyridine is a chemical compound with the molecular formula C6H4Br3N . It is a solid substance and is used in various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves palladium-catalyzed Suzuki cross-coupling reactions . The reaction involves 5-bromo-2-methylpyridin-3-amine either directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C6H4Br3N/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3 . The molecular weight of the compound is 329.82 .Chemical Reactions Analysis
This compound is involved in Suzuki cross-coupling reactions . The compound reacts with arylboronic acids to produce novel pyridine derivatives .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis of Complex Heterocycles
"2,3,5-Tribromo-6-methylpyridine" plays a crucial role in synthesizing imidazo[1,2-a]pyridines, an important fused bicyclic heterocycle. Imidazopyridines are recognized as a "drug prejudice" scaffold owing to their broad applications in medicinal chemistry. The synthesis strategies for this scaffold include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions, highlighting its versatility and importance in creating structurally diverse compounds for various chemical applications (Bagdi, Santra, Monir, & Hajra, 2015).
Material Science and Catalysis
The compound also finds applications in material science, where its derivatives are used for constructing materials with specific electronic and photophysical properties. For instance, terpyridines and their transition metal complexes, closely related to "this compound," are utilized in photovoltaics, DNA intercalation, and as catalysts in organic transformations and polymerization reactions. These applications underscore the compound's role in advancing research in materials science and catalytic processes, demonstrating its broad utility beyond simple chemical synthesis (Winter, Newkome, & Schubert, 2011).
Biochemical Studies
"this compound" derivatives have been evaluated for their inhibition effects on carbonic anhydrase isoenzymes, indicating their potential as biochemical tools or therapeutic agents. The study of such compounds helps in understanding enzyme inhibition and developing inhibitors with potential applications in treating diseases or studying biochemical pathways (Yenikaya, Sarı, İlkimen, Bülbül, & Büyükgüngör, 2011).
Molecular and Crystal Engineering
In crystal engineering, "this compound" and its analogs contribute to developing new materials with desired physical and chemical properties. For example, the synthesis and characterization of amino salicylato salts and their complexes offer insights into molecular interactions and crystal packing, which are fundamental in designing materials for specific applications. These studies also contribute to the understanding of molecular geometries and interactions in solid states, essential for materials science and engineering (Babu, Peramaiyan, Nizammohideen, & Mohan, 2014).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
2,3,5-tribromo-6-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPFOLXHCWBEEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Br)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338334 |
Source
|
Record name | 2,3,5-Tribromo-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-15-7 |
Source
|
Record name | 2,3,5-Tribromo-6-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3430-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5-Tribromo-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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